molecular formula C9H19O5P B032471 Triethyl 2-phosphonopropionate CAS No. 3699-66-9

Triethyl 2-phosphonopropionate

Cat. No.: B032471
CAS No.: 3699-66-9
M. Wt: 238.22 g/mol
InChI Key: BVSRWCMAJISCTD-UHFFFAOYSA-N
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Description

Triethyl 2-phosphonopropionate, also known as this compound, is a useful research compound. Its molecular formula is C9H19O5P and its molecular weight is 238.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Crinipellin B : It has been used in the formal synthesis of crinipellin B, utilizing a novel version of the arene-alkene meta-photocycloaddition reaction (Wender & Dore, 1998).

  • Antiproliferative Effects : Synthesized derivatives of triethyl 2-phosphonopropionate showed antiproliferative effects against various cancer cells, including human breast cancer cells and HL-60 human promyelocytic leukemia cells (Goldeman & Nasulewicz-Goldeman, 2015).

  • Dienophile in Asymmetric Reactions : It's utilized as a dienophile in substrate-controlled asymmetric Diels-Alder reactions (Murray et al., 1999).

  • Inhibition of Metabotropic Excitatory Amino Acid Receptors : In vivo administration of 2-amino-3-phosphonopropionic acid, a related compound, selectively inhibits these receptors in neonatal rat brain slices (Schoepp & Johnson, 1991).

  • Optically Active Synthesis : It reacts with optically active styrene oxide to yield 2-phenyl-1-methylcyclopropanecarboxylate in an optically active form (Tömösközi, 1966).

  • Inhibitors of Protein Geranylgeranylation : Phosphonopropionates synthesized from it showed potential as inhibitors disrupting Rab11A prenylation in human cervical carcinoma cells (Kusy et al., 2021).

  • Ionic Liquids for CO2 Capture : Triethyl(octyl)phosphonium ionic liquids, related to this compound, can capture CO2 and form carbamate, showing potential for carbon capture technologies (Bonilla et al., 2019).

  • Michaelis-Arbusov Reactivity : Triethyl phosphite, a related compound, demonstrates significant reactivity in Michaelis-Arbusov reactions (Taira & Gorenstein, 1984).

  • Substituent Effects in Phosphonation : It's involved in the phosphonation of β-chloropropyl aryl ketones, yielding various phosphonates (Yu et al., 1997).

  • Inhibitor of Excitatory Amino Acid Receptors : L-2-amino-3-phosphonopropionic acid, a stereoselective inhibitor, shows little affinity for ionotropic receptors (Schoepp et al., 1990).

  • Effects on Central Neurons : Phosphonic amino acids, including DL-2-amino-3-phosphonopropionic, affect central neurons (Bioulac et al., 1977).

  • Synthesis of Fluorinated Derivatives : It can be used to synthesize triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate (Marma et al., 2005).

  • Corrosion Inhibition : Its derivatives, like 3-phosphonopropionic acid, show potential as corrosion inhibitors for stainless steel (Gopi et al., 2002).

  • Synthesis of Heterocycles : It's used in synthesizing phosphonobarbiturates and other phosphorus-containing heterocycles (Allakhverdieva et al., 2020).

  • Catalysis in Amino Acid Derivative Synthesis : Used in the one-pot synthesis of 2-amino-4H-chromen-4-yl phosphonate derivatives (Murthy et al., 2010).

  • Metabolism in Mammals : The metabolism of 2-amino-3-phosphonopropionic acid in mammals, including rats, involves transamination reactions (Horigane et al., 1979).

  • Neuroprotective Effects in Ischemia : AP-3, a metabotropic glutamate receptor antagonist, has been shown to protect hippocampal cells and attenuate increased locomotor activity (Maginn et al., 1995).

  • Enhancing Grain Yield : Post-anthesis ethephon application in spring barley cultivars increases grain yield by altering grain-filling processes (Ma & Smith, 1992).

  • Distribution in Human Tissues : Ciliatine and phosphonoalanine, related compounds, are found in human tissues without free phosphonic acid detected (Sa & Tanaeva, 1989).

Mechanism of Action

Target of Action

Triethyl 2-phosphonopropionate is a Wittig-Horner reagent . It primarily targets a wide variety of aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a condensation reaction . This interaction results in the formation of acrylates , which are a type of carboxylate ester.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in intramolecular conjugate addition for the synthesis of floresolide B . It also participates in the enantioselective synthesis of spiroindane di-methyl acetic acid and in stereoselective intramolecular Diels-Alder reactions . These reactions have downstream effects on various biochemical processes, including the synthesis of complex organic molecules.

Pharmacokinetics

Its physical properties such as boiling point (143-144 °c/12 mmhg) and density (1.111 g/mL at 25 °C) can influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to form acrylates . Acrylates are versatile compounds used in the production of polymers with a wide range of applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is miscible with chloroform and methanol , suggesting that its solubility can affect its action. Furthermore, it should be kept away from heat, sparks, open flames, and hot surfaces , indicating that its reactivity and stability can be affected by the surrounding temperature and presence of ignition sources.

Safety and Hazards

Triethyl 2-phosphonopropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Based on the current information, Triethyl 2-phosphonopropionate is primarily used in chemical reactions for the synthesis of various compounds. Its future directions could include further exploration of its use in other chemical reactions and potential applications in different fields of chemistry .

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRWCMAJISCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958163
Record name Ethyl 2-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3699-66-9
Record name Triethyl 2-phosphonopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3699-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 2-phosphonopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2-phosphonopropionate
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Synthesis routes and methods I

Procedure details

Ethyl 2-bromopropanoate (30.0 g.) and triethylphosphite (70.0 g.) were heated overnight at 150° C. under an air condenser. The resulting crude mixture was purified by distillation, the ethyl 2-(diethylphosphono)propanoate was collected at 66°-68° C. at 0.3-0.5 mm.Hg.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.1 mL (39 mmol) of ethyl 2-bromopropionate and 14 mL (79 mmol) of triethyl phosphite was heated to 130°-140° C. and 2.2 mL of bromoethane (bp 38°-45 ° C.) was collected by distillation. Then unreacted triethyl phosphite was removed by distillation (23°-85° C. at 6-0.2 torr), leaving 6.9 g (74% yield) of the above ester as a colorless liquid: 1H NMR (CDCl3)δ 0.84-1.05 (m, 12H), 2.61 (d of q, 1H, J=23, 7 Hz), 3.60-3.85 (m, 6H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic applications does Triethyl 2-phosphonopropionate have, and how does its structure facilitate these applications?

A1: this compound is widely employed in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of α,β-unsaturated esters. [, , ] The presence of the phosphonate group adjacent to the ester group allows for deprotonation, generating a nucleophilic species. This nucleophile reacts with aldehydes, ultimately forming a carbon-carbon double bond through a Wittig-like olefination mechanism. [, ]

Q2: What factors influence the stereoselectivity of reactions using this compound?

A2: The E/Z selectivity in HWE reactions using this compound is influenced by several factors, including the choice of base and solvent. For instance, utilizing lithium tert-butoxide as the base and hexane as the solvent significantly favors the formation of the E-isomer, particularly for α-methyl-α,β-unsaturated esters. [] This selectivity is crucial when synthesizing compounds like insect pheromones, where specific isomers are often required. []

Q3: Beyond HWE reactions, are there other applications of this compound in organic synthesis?

A3: Yes, this compound has proven valuable in constructing various heterocyclic systems. One notable example is its reaction with conjugated azoalkenes, leading to the formation of 3-diethylphosphono-2,3-dihydro-3,5-dimethyl-4-alkoxycarbonyl-1-aminopyrrol-2-ones. [] This highlights the versatility of this compound beyond simple olefination reactions.

Q4: Can you provide an example where this compound contributes to the synthesis of biologically relevant molecules?

A4: In the pursuit of novel antiviral agents, researchers have employed this compound to synthesize 3′, 4′‐doubly branched carbocyclic nucleosides. [, ] The compound facilitates the introduction of a methyl group at the 3′-position via a HWE reaction, showcasing its utility in constructing complex molecules with potential pharmaceutical applications.

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